molecular formula C19H20N4O2 B2482895 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile CAS No. 2379949-90-1

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile

货号 B2482895
CAS 编号: 2379949-90-1
分子量: 336.395
InChI 键: INOPIBVLIPDZTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile, also known as EPAC, is a potent and selective inhibitor of the exchange protein activated by cAMP (EPAC) family of cyclic AMP (cAMP) sensors. EPAC plays a critical role in various physiological and pathological processes, including insulin secretion, cardiovascular function, and cancer progression.

作用机制

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile is a cAMP sensor that regulates various cellular processes through the activation of downstream effectors, including Rap1 and phospholipase C epsilon (PLCε). 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation leads to the exchange of GDP for GTP on Rap1, which then activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile also activates PLCε, which leads to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate downstream signaling pathways.
Biochemical and Physiological Effects:
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile has been shown to have various biochemical and physiological effects, including the regulation of insulin secretion, cardiac contractility, vascular tone, angiogenesis, and cancer progression. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation has been shown to enhance glucose-stimulated insulin secretion, increase cardiac contractility, promote angiogenesis, and enhance cancer cell proliferation and invasion.

实验室实验的优点和局限性

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors have the potential to be used as therapeutic agents for various diseases, including diabetes, cardiovascular diseases, and cancer. However, there are some limitations to using 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors in lab experiments. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors may have off-target effects, and it may be difficult to achieve specific inhibition of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile without affecting other cAMP sensors. Additionally, the effects of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibition may vary depending on the cell type and disease model.

未来方向

There are several future directions for 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile research, including the development of more potent and selective 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors, the identification of novel downstream effectors of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile, and the investigation of the role of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile in other physiological and pathological processes. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors have the potential to be used as therapeutic agents for various diseases, and further research is needed to fully understand the mechanisms of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation and inhibition. Additionally, the role of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile in other diseases, such as neurological disorders and immune diseases, should be investigated.

合成方法

The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile involves several steps, including the preparation of the key intermediate 5-ethylpyrimidine-2-carboxylic acid, the coupling of the acid with piperidine, and the subsequent reaction with 4-(4-cyanophenyl)butyric acid. The final product is obtained after purification by column chromatography and recrystallization. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature.

科学研究应用

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile has been extensively studied as a potential therapeutic target for various diseases, including diabetes, cardiovascular diseases, and cancer. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile is involved in the regulation of insulin secretion from pancreatic beta cells, and 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation has been shown to enhance glucose-stimulated insulin secretion. Therefore, 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors have the potential to improve glucose homeostasis in diabetes.
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile also plays a critical role in cardiovascular function, including cardiac contractility, vascular tone, and angiogenesis. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation has been shown to increase cardiac contractility and protect against heart failure. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors have the potential to treat heart failure and other cardiovascular diseases.
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile is also involved in cancer progression, including cell proliferation, invasion, and metastasis. 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile activation has been shown to promote cancer cell proliferation and invasion, while 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile inhibitors have the potential to inhibit cancer cell growth and metastasis.

属性

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-14-12-21-19(22-13-14)25-17-7-9-23(10-8-17)18(24)16-5-3-15(11-20)4-6-16/h3-6,12-13,17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOPIBVLIPDZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。